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Compound of Interest

Compound Name: 2-amino-N-butylbenzamide

Cat. No.: B082491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 2-amino-N-butylbenzamide. Due to the limited availability of
experimentally derived public data for this specific compound, this document presents a
combination of predicted data based on established principles of spectroscopy and data from
closely related structural analogs. This guide is intended to serve as a valuable resource for the
identification, characterization, and quality control of 2-amino-N-butylbenzamide in a research
and development setting.

Chemical Structure and Properties
» |IUPAC Name: 2-amino-N-butylbenzamide[1]
e Molecular Formula: C11H1eN20[1]

e Molecular Weight: 192.26 g/mol [1]

e CAS Number: 10494-82-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules by providing information about the chemical environment of
individual atoms.

2.1. Predicted *H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (d) for 2-amino-N-
butylbenzamide in a typical deuterated solvent like CDCls. These predictions are based on the
analysis of similar structures and standard chemical shift increments.

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
H (aromatic) 6.6-7.8 m 4H
NHz (amino) 45-55 brs 2H
NH (amide) 6.0-7.0 brt 1H
CHz (o to NH) 3.3-35 q 2H
CHz (B to NH) 15-17 sextet 2H
CHz (y to NH) 1.3-15 sextet 2H
CHs 09-1.0 t 3H

2.2. Predicted 3C NMR Data

The predicted carbon-13 NMR chemical shifts for 2-amino-N-butylbenzamide are presented
below.
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Carbon Predicted Chemical Shift (ppm)
C=0 (amide) 168 - 172

C (aromatic, attached to NH2) 145 - 150

C (aromatic, attached to C=0) 115-120

CH (aromatic) 115-135

CH2 (a to NH) 39-42

CH: (B to NH) 31-34

CH2 (y to NH) 19-22

CHs 13-15

2.3. Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a benzamide derivative is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the 2-amino-N-butylbenzamide
sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry
NMR tube.[2]

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the
appropriate frequency for *H or 3C nuclei.

e Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent,
and the field homogeneity is optimized through a process called shimming to ensure high
resolution.[3]

o Data Acquisition: Acquire the Free Induction Decay (FID) signal. For *H NMR, a small
number of scans (e.g., 8-16) is typically sufficient. For 3C NMR, a larger number of scans is
required due to the lower natural abundance of the 3C isotope.[3]

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or
an internal standard (e.qg., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based
on the absorption of infrared radiation at specific vibrational frequencies.

3.1. IR Spectral Data of 2-amino-N-t-butylbenzamide

While a spectrum for 2-amino-N-butylbenzamide is not readily available, the spectrum of its
isomer, 2-amino-N-t-butylbenzamide, from the NIST WebBook provides a close approximation.
[4] The key absorption bands are expected to be very similar.

Functional Group Wavenumber (cm—?) Description

Two bands, asymmetric &

N-H stretch (amine) 3400 - 3500 symmetric

N-H stretch (amide) 3200 - 3400 Single band

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=0 stretch (amide I) 1630 - 1680 Strong absorption
N-H bend (amide II) 1510 - 1570

C=C stretch (aromatic) 1450 - 1600 Multiple bands

3.2. Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a solid sample using the
KBr pellet method:

o Sample Preparation: Grind a small amount (1-2 mg) of 2-amino-N-butylbenzamide with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.[5]

o Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent KBr pellet.
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» Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of air is typically recorded first and
automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure from
fragmentation patterns.

4.1. Mass Spectrum of 2-amino-N-t-butylbenzamide

The mass spectrum of the isomer 2-amino-N-t-butylbenzamide is available from the NIST
WebBook and serves as a reference.[7]

m/z Interpretation

192 Molecular ion [M]*

177 [M - CHs]*

120 [C7HeNO]* (loss of the t-butyl group and
rearrangement)

92 [CeHeN]*

57 [CaHo]* (t-butyl cation)

For 2-amino-N-butylbenzamide, the molecular ion peak would also be at m/z 192. The
fragmentation pattern would differ slightly due to the n-butyl group, with characteristic losses of

alkyl fragments.
4.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is by direct infusion electrospray ionization
(ESI):

o Sample Preparation: Dissolve a small amount of 2-amino-N-butylbenzamide in a suitable
solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further
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dilute this solution to the low pg/mL or ng/mL range.[8]

« Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a
constant flow rate using a syringe pump.

« lonization: A high voltage is applied to the infusion needle, causing the sample to form a fine
spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase
ions.

o Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
where they are separated based on their mass-to-charge ratio.

» Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and
spectrometric analysis of a compound like 2-amino-N-butylbenzamide.
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Caption: Workflow for the spectroscopic analysis of 2-amino-N-butylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
amino-N-butylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b082491#spectroscopic-data-nmr-ir-ms-for-2-
amino-n-butylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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